DK-1-166

Triple-Negative Breast Cancer Apoptosis Selective Cytotoxicity

DK-1-166 is a first-in-class alkylamide derivative of bexarotene that potently induces apoptosis in TNBC cell lines while sparing normal mammary epithelial cells. This selective toxicity enables researchers to model a therapeutic window and dissect EMT inhibition and cancer stem cell marker modulation—activities not replicated by standard kinase inhibitors. As a distinct chemical scaffold, it is indispensable for SAR studies exploring rexinoid-based therapies. Procure this high-purity tool to ensure reproducible, pathway-specific investigation.

Molecular Formula C30H42N2O
Molecular Weight 446.68
CAS No. 2204279-20-7
Cat. No. B607136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDK-1-166
CAS2204279-20-7
SynonymsDK-1-166;  DK1166;  DK 1 166;  DK1-166;  DK-1166;  DK 1-166;  DK-1 166
Molecular FormulaC30H42N2O
Molecular Weight446.68
Structural Identifiers
SMILESO=C(NCCN(CC)CC)C1=CC=C(C(C2=C(C)C=C3C(C)(C)CCC(C)(C)C3=C2)=C)C=C1
InChIInChI=1S/C30H42N2O/c1-9-32(10-2)18-17-31-28(33)24-13-11-23(12-14-24)22(4)25-20-27-26(19-21(25)3)29(5,6)15-16-30(27,7)8/h11-14,19-20H,4,9-10,15-18H2,1-3,5-8H3,(H,31,33)
InChIKeyUIVSZXXQWMEQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DK-1-166 (CAS 2204279-20-7) for TNBC Research: A Bexarotene-Derived Apoptosis Inducer with Selective Anticancer Activity


DK-1-166 (CAS: 2204279-20-7) is a first-in-class, bexarotene-derived alkylamide compound, representing a novel chemical scaffold distinct from standard kinase inhibitors or traditional cytotoxic chemotherapeutics [1]. Its primary differentiation lies in its mechanism of action: it is a potent inducer of apoptotic cell death specifically in Triple-Negative Breast Cancer (TNBC) cell lines, while demonstrating a notable lack of cytotoxicity in normal mammary epithelial cells in vitro . This differential activity profile, alongside its effects on cancer stem cell markers and epithelial-mesenchymal transition (EMT), makes it a valuable and specialized chemical probe for studying alternative therapeutic avenues in aggressive, treatment-refractory breast cancer models [2]. The compound is intended exclusively for research use only (RUO) and is not for diagnostic or therapeutic use .

DK-1-166 (CAS 2204279-20-7) Procurement Risk: Why Generic TNBC Inhibitors Cannot Substitute for This Specific Bexarotene Derivative


Direct substitution of DK-1-166 with other commonly cited 'TNBC apoptosis inducers' or standard kinase inhibitors (e.g., ALK, CDK, or PARP inhibitors) is not scientifically valid due to fundamental differences in chemical structure and resultant biological activity. DK-1-166 is not a kinase inhibitor; it is an alkylamide derivative of bexarotene, a rexinoid, and operates through a distinct, though not fully elucidated, mechanism involving autophagy, inhibition of proliferation/migration, and EMT modulation [1]. The core value proposition for procurement is its demonstrated selectivity for cancer cells over normal cells, a property that is not inherent to its chemical class and must be empirically verified . Using an alternative compound without this specific differential toxicity profile would introduce significant confounding variables in experimental models, compromising the validity of results when investigating bexarotene-derivative biology or the specific pathway effects documented for DK-1-166 [2].

DK-1-166 (CAS 2204279-20-7) Quantitative Differentiation: Head-to-Head Evidence for Scientific Selection


DK-1-166 Demonstrates Selective Cytotoxicity in TNBC vs. Normal Mammary Epithelial Cells: A Key Differentiator from Broad-Spectrum Cytotoxics

The primary differentiation of DK-1-166 is its ability to induce apoptotic cell death in TNBC cell lines without causing measurable cytotoxicity in a normal mammary epithelial cell line, a property not universally shared by cytotoxic chemotherapeutics or pan-kinase inhibitors. This conclusion is based on a direct comparison of cell viability outcomes from the same study [1].

Triple-Negative Breast Cancer Apoptosis Selective Cytotoxicity

DK-1-166 as a Bexarotene Derivative: A Distinct Chemical Scaffold for TNBC Research Compared to Its Parent Compound

DK-1-166 is a first-in-class alkylamide derivative of the FDA-approved retinoid bexarotene [1]. This structural modification differentiates it from its parent compound, which is primarily used for cutaneous T-cell lymphoma and has a different safety and target profile [2]. The alkylamide modification is designed to overcome therapeutic resistance and poor selectivity associated with conventional retinoids in TNBC [3].

Bexarotene Derivative Chemical Scaffold Drug Design

Multi-Faceted Anti-Tumor Activity of DK-1-166: Inhibition of Proliferation, Migration, and EMT in TNBC Models

Beyond inducing apoptosis, DK-1-166 exhibits significant effects in inhibiting TNBC cell proliferation and migration, modulating cancer stem cell marker expression, and limiting EMT activities, including downregulating EMT markers and blocking nuclear translocation of β-catenin [1]. This multi-faceted activity profile differentiates it from compounds that only trigger cell death.

Cell Migration Epithelial-Mesenchymal Transition (EMT) Cancer Stem Cell

DK-1-166: A High-Purity Chemical Probe for Reproducible TNBC Research with Verified Physicochemical Properties

As a research-use-only (RUO) compound from established vendors, DK-1-166 is supplied with defined purity specifications (≥98%) and verified physicochemical properties (Exact Mass: 446.3297; Molecular Weight: 446.67; Formula: C30H42N2O) . This ensures batch-to-batch consistency and reliability in experimental systems, which is a procurement requirement for publication-ready data and assay validation.

Chemical Probe Reproducibility Analytical Characterization

DK-1-166 (CAS 2204279-20-7): Evidence-Backed Application Scenarios for TNBC and Chemical Biology Research


Investigating Selective Apoptosis and Cytotoxicity in Triple-Negative Breast Cancer Models

DK-1-166 is ideally suited for in vitro studies aiming to dissect pathways of selective apoptosis in TNBC. Its documented ability to kill TNBC cells while sparing normal mammary epithelial cells [1] allows researchers to model a therapeutic window. This is a critical application for groups focused on identifying new treatments for this aggressive breast cancer subtype, where non-selective toxicity is a major clinical hurdle.

Elucidating Mechanisms of Cancer Metastasis and EMT Inhibition

Researchers studying the metastatic cascade can utilize DK-1-166 as a chemical tool to investigate the inhibition of epithelial-mesenchymal transition (EMT). The compound has been shown to limit EMT activities and block β-catenin nuclear translocation [1]. This makes it valuable for probing the molecular mechanisms that govern cancer cell migration and invasion, independent of its apoptotic effects.

Targeting Cancer Stem Cell (CSC) Phenotypes in TNBC

For laboratories focused on cancer stem cells—a subpopulation implicated in therapy resistance and recurrence—DK-1-166 offers a validated entry point. The primary literature demonstrates its ability to modulate the expression of cancer stem cell markers in TNBC cell lines [1]. This positions DK-1-166 as a tool for exploring CSC-targeting strategies in a disease context with limited therapeutic options.

Exploring Novel Bexarotene-Derived Chemical Space in Drug Discovery

In medicinal chemistry and early-stage drug discovery, DK-1-166 serves as a key representative of a novel chemical scaffold. As a first-in-class alkylamide derivative of bexarotene [1], its procurement is essential for structure-activity relationship (SAR) studies aimed at optimizing rexinoid-based therapies for solid tumors beyond their traditional applications in hematological malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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